Cas no 887433-64-9 (N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine)
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine
- 5-Bromo-2-(2-dimethylaminoethylamino)pyrimidine
- N-(5-bromo-2-pyrimidinyl)-N',N'-dimethylethane-1,2-diamine
- N-(5-bromopyrimidin-2-yl)-N',N'-dimethylethane-1,2-diamine
- {2-[(5-bromopyrimidin-2-yl)amino]ethyl}dimethylamine
- 1,2-Ethanediamine, N2-(5-bromo-2-pyrimidinyl)-N1,N1-dimethyl-
- SBB099952
- 1,2-Ethanediamine, N′-(5-bromo-2-pyrimidinyl)-N,N-dimethyl- (9CI)
- N2-(5-Bromo-2-pyrimidinyl)-N1,N1-dimethyl-1,2-ethanediamine (ACI)
- 1,2-Ethanediamine N2-(5-bromo-2-pyrimidinyl)-N1,N1-dimethyl-
- [2-[(5-Bromopyrimidin-2-yl)amino]ethyl]dimethylamine
- N-(5-Bromopyrimidin-2-yl)-N′,N′-dimethylethane-1,2-diamine
-
- MDL: MFCD08561181
- Inchi: 1S/C8H13BrN4/c1-13(2)4-3-10-8-11-5-7(9)6-12-8/h5-6H,3-4H2,1-2H3,(H,10,11,12)
- InChI Key: UWJSSGLQBDGUEP-UHFFFAOYSA-N
- SMILES: BrC1C=NC(NCCN(C)C)=NC=1
Computed Properties
- Exact Mass: 244.03200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 134
- Topological Polar Surface Area: 41
Experimental Properties
- Boiling Point: 333.4°C at 760 mmHg
- PSA: 41.05000
- LogP: 1.28560
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124397-1g |
N1-(5-bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 1g |
$295 | 2021-08-05 | |
| Chemenu | CM124397-5g |
N1-(5-bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 5g |
$916 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ881-250mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 250mg |
1306CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ881-1g |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 1g |
2749.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ881-100mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 100mg |
625CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N841770-100mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 100mg |
¥702.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N841770-25mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 25mg |
¥290.70 | 2022-09-01 | |
| Chemenu | CM124397-1g |
N1-(5-bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM124397-5g |
N1-(5-bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 5g |
$*** | 2023-05-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ881-50mg |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine |
887433-64-9 | 97% | 50mg |
344.0CNY | 2021-07-12 |
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine Suppliers
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Halopyrimidines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Pyrimidines and pyrimidine derivatives Halopyrimidines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine
Recent Advances in the Study of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 887433-64-9)
N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 887433-64-9) is a brominated pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its potential applications in drug discovery, with a focus on its role in modulating protein-protein interactions and enzymatic activities.
One of the most notable advancements in the study of this compound is its use in the development of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have demonstrated that derivatives of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine can be tailored to target specific kinases, offering a promising avenue for the design of novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of potent and selective inhibitors of the JAK-STAT pathway, which is implicated in inflammatory and autoimmune disorders.
In addition to its applications in kinase inhibition, recent research has also investigated the compound's potential as a building block for the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a revolutionary class of therapeutics that facilitate the targeted degradation of disease-causing proteins. A 2022 study in ACS Chemical Biology reported the successful incorporation of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine into a PROTAC scaffold, enabling the selective degradation of oncogenic proteins in preclinical models. This finding underscores the versatility of the compound in modern drug discovery paradigms.
Another area of interest is the compound's role in the synthesis of fluorescent probes for bioimaging. Researchers have utilized its brominated pyrimidine core to develop probes that can selectively label and track biomolecules in live cells. A recent publication in Chemical Communications (2023) described the use of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine as a precursor for the synthesis of a novel fluorescent probe capable of visualizing DNA damage in real-time. This application highlights the compound's utility beyond traditional drug development, extending into diagnostic and research tools.
Despite these promising developments, challenges remain in the optimization of N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to fully realize its potential. Ongoing research is focused on structural modifications to enhance its pharmacokinetic properties and reduce toxicity. For example, a 2023 study in Bioorganic & Medicinal Chemistry Letters explored the impact of varying the dimethylamine moiety on the compound's efficacy and safety profile, providing valuable insights for future design strategies.
In conclusion, N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS: 887433-64-9) represents a versatile and valuable scaffold in chemical biology and medicinal chemistry. Its applications span from kinase inhibition and PROTAC development to bioimaging, demonstrating its broad utility in both therapeutic and diagnostic contexts. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in the advancement of precision medicine and targeted therapies.
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